molecular formula C18H21N3O2S2 B12595427 5-Isoquinolinesulfonamide, N-(3-aminopropyl)-N-[2-(2-thienyl)ethyl]- CAS No. 651309-17-0

5-Isoquinolinesulfonamide, N-(3-aminopropyl)-N-[2-(2-thienyl)ethyl]-

Cat. No.: B12595427
CAS No.: 651309-17-0
M. Wt: 375.5 g/mol
InChI Key: OZYXUVQCXRNMAV-UHFFFAOYSA-N
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Description

5-Isoquinolinesulfonamide, N-(3-aminopropyl)-N-[2-(2-thienyl)ethyl]- is a useful research compound. Its molecular formula is C18H21N3O2S2 and its molecular weight is 375.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Isoquinolinesulfonamide, N-(3-aminopropyl)-N-[2-(2-thienyl)ethyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Isoquinolinesulfonamide, N-(3-aminopropyl)-N-[2-(2-thienyl)ethyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-Isoquinolinesulfonamide derivatives, particularly N-(3-aminopropyl)-N-[2-(2-thienyl)ethyl]-, have garnered attention due to their diverse biological activities, particularly as inhibitors of various protein kinases. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

The primary mechanism of action for 5-Isoquinolinesulfonamide derivatives involves the inhibition of protein kinases, which play crucial roles in cellular signaling pathways. These compounds act as competitive inhibitors that bind to the active sites of kinases, thereby preventing substrate phosphorylation.

  • Protein Kinase A (PKA) Inhibition :
    • Studies have shown that isoquinolinesulfonamide derivatives can effectively inhibit PKA, leading to decreased phosphorylation of myosin regulatory light chains and subsequent alterations in cytoskeletal organization in cells such as HeLa .
  • Rho-Kinase Inhibition :
    • Similar to their effects on PKA, these compounds also inhibit Rho-kinase, which is involved in regulating cell shape and motility. This dual inhibition suggests a potential for broader therapeutic applications in cancer treatment .
  • Affinity for Cyclic Nucleotide-Dependent Kinases :
    • The binding affinity of these compounds for cyclic nucleotide-dependent protein kinases has been documented, indicating their potential utility in modulating signaling pathways associated with cyclic AMP and cyclic GMP .

Biological Activity and Therapeutic Applications

The biological activity of 5-Isoquinolinesulfonamide derivatives extends beyond kinase inhibition, encompassing various therapeutic areas:

  • Cancer Treatment :
    • The ability to inhibit cell growth in several human cancer cell lines has been demonstrated. For example, H89 (a related isoquinolinesulfonamide) was shown to reduce cell viability and induce apoptosis in cancer cells .
  • Neurodegenerative Disorders :
    • Research indicates that isoquinolinesulfonamides may have neuroprotective effects, potentially useful in treating disorders like Alzheimer's disease by modulating kinase activity involved in neurodegeneration .
  • Anti-inflammatory Effects :
    • Some derivatives exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation .

Research Findings and Case Studies

Several studies have investigated the biological activity of 5-Isoquinolinesulfonamide derivatives. Below are key findings:

StudyFindings
Demonstrated potent inhibition of PKA and Rho-kinase; reduced cell growth in HeLa cells.
Showed protective effects against irreversible inactivation of cAMP-dependent protein kinase by binding affinity studies.
Confirmed high affinity for protein kinase C; potential applications in cancer therapy through selective inhibition.
Explored neuroprotective effects; potential applications for neurodegenerative diseases.

Properties

CAS No.

651309-17-0

Molecular Formula

C18H21N3O2S2

Molecular Weight

375.5 g/mol

IUPAC Name

N-(3-aminopropyl)-N-(2-thiophen-2-ylethyl)isoquinoline-5-sulfonamide

InChI

InChI=1S/C18H21N3O2S2/c19-9-3-11-21(12-8-16-5-2-13-24-16)25(22,23)18-6-1-4-15-14-20-10-7-17(15)18/h1-2,4-7,10,13-14H,3,8-9,11-12,19H2

InChI Key

OZYXUVQCXRNMAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)N(CCCN)CCC3=CC=CS3

Origin of Product

United States

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